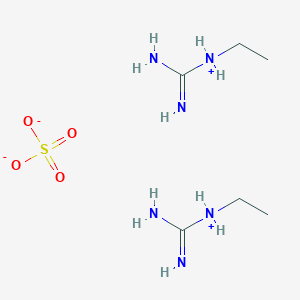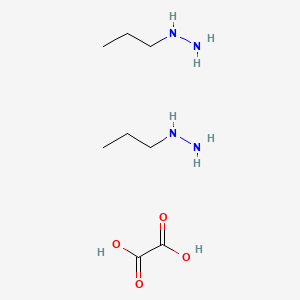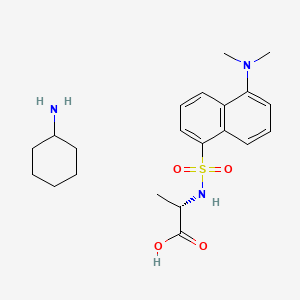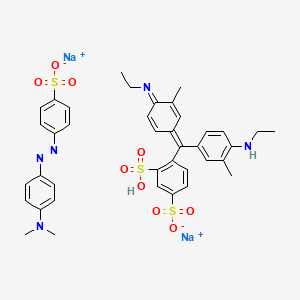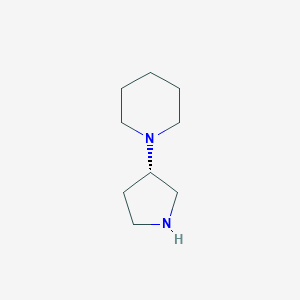
1-(3S)-3-Pyrrolidinyl-piperidine
Descripción general
Descripción
1-(3S)-3-Pyrrolidinyl-piperidine, also known as PPP or α-PPP, is a synthetic stimulant drug that belongs to the cathinone class of compounds. It was first synthesized in the 1960s and has gained popularity as a designer drug in recent years.
Mecanismo De Acción
The mechanism of action of 1-(3S)-3-Pyrrolidinyl-piperidine involves the inhibition of dopamine and norepinephrine reuptake, leading to an increase in their levels in the brain. This results in increased stimulation and euphoria. The compound also has affinity for the serotonin transporter, which may contribute to its effects on mood and behavior.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(3S)-3-Pyrrolidinyl-piperidine include increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine, which contribute to its stimulant effects. The compound has been shown to have psychoactive effects, including euphoria, increased sociability, and enhanced cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3S)-3-Pyrrolidinyl-piperidine in lab experiments is its potency as a dopamine and norepinephrine reuptake inhibitor. This makes it a useful tool for investigating the role of these neurotransmitters in various physiological and behavioral processes. However, its psychoactive effects may also limit its use in certain experiments, as it may interfere with normal animal behavior and cognitive function.
Direcciones Futuras
There are several possible future directions for research on 1-(3S)-3-Pyrrolidinyl-piperidine. One area of interest is its potential as a treatment for psychiatric disorders such as depression and ADHD, due to its effects on dopamine and norepinephrine. Another direction is to investigate the long-term effects of the compound on brain function and behavior, as well as its potential for addiction and abuse. Additionally, research could focus on the development of new cathinone derivatives with improved therapeutic potential and reduced side effects.
Aplicaciones Científicas De Investigación
1-(3S)-3-Pyrrolidinyl-piperidine has been used in scientific research to investigate its pharmacological properties. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, similar to other cathinone derivatives. It has also been found to have affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Propiedades
IUPAC Name |
1-[(3S)-pyrrolidin-3-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZQCTWJDFNRMS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428356 | |
| Record name | 1-(3S)-3-Pyrrolidinyl-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3S)-3-Pyrrolidinyl-piperidine | |
CAS RN |
917560-78-2 | |
| Record name | 1-(3S)-3-Pyrrolidinyl-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



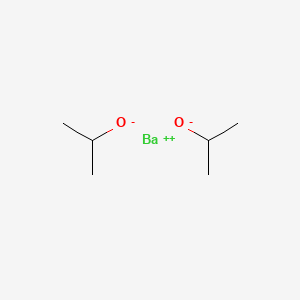





![Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-](/img/structure/B1588630.png)
